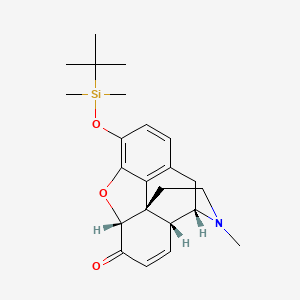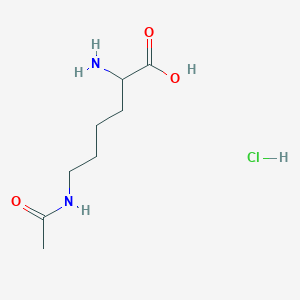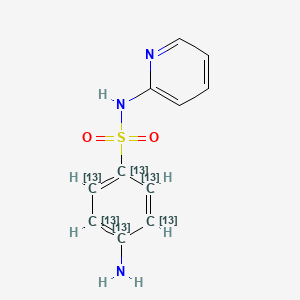![molecular formula C4H13NO7P2 B1514456 N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid CAS No. 89187-27-9](/img/structure/B1514456.png)
N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid is a complex organic compound that features both phosphonamidic and phosphoryl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid typically involves the reaction of a phosphonamidic acid derivative with an appropriate phosphorylating agent. The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or acetonitrile.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters would be essential.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield simpler phosphonamidic or phosphoryl compounds.
Substitution: Nucleophilic substitution reactions can replace the methoxy or hydroxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s phosphoryl and phosphonamidic groups are key to its activity, enabling it to form stable complexes or inhibit enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonamidic acids: Compounds with similar phosphonamidic functional groups.
Phosphoryl compounds: Molecules containing phosphoryl groups, such as phosphoric acids and esters.
Uniqueness
N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid is unique due to its combination of both phosphonamidic and phosphoryl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
89187-27-9 |
|---|---|
Molekularformel |
C4H13NO7P2 |
Molekulargewicht |
249.1 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid |
InChI |
InChI=1S/C4H13NO7P2/c1-11-13(7,8)5(3-4-6)14(9,10)12-2/h6H,3-4H2,1-2H3,(H,7,8)(H,9,10) |
InChI-Schlüssel |
LNXLHOVWKBWPPF-UHFFFAOYSA-N |
SMILES |
COP(=O)(N(CCO)P(=O)(O)OC)O |
Kanonische SMILES |
COP(=O)(N(CCO)P(=O)(O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)

![Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B1514376.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)
![Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]](/img/structure/B1514386.png)







